molecular formula C20H23ClN6O3 B2677020 1-(7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide CAS No. 442864-71-3

1-(7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

Katalognummer B2677020
CAS-Nummer: 442864-71-3
Molekulargewicht: 430.89
InChI-Schlüssel: YCIYTGAQMAUVQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23ClN6O3 and its molecular weight is 430.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Novel Compound Synthesis and Biological Activities

Synthesis of Novel Compounds : Research has led to the synthesis of various novel compounds derived from piperidine and purine structures, demonstrating significant biological activities such as anti-inflammatory and analgesic agents. For example, novel heterocyclic compounds such as benzodifuranyl, triazines, and oxadiazepines have been synthesized, showing high inhibitory activity on COX-2 selectivity and potential as cyclooxygenase inhibitors (Abu‐Hashem et al., 2020).

Targeted Drug Design : The compound's structural features can be utilized in targeted drug design, especially in modulating receptor activities. For instance, studies on cannabinoid receptors have identified potent antagonists that provide insights into receptor-ligand interactions, offering a pathway for designing receptor-specific drugs (Shim et al., 2002).

Antimyotonic Agents Development : Conformationally restricted analogues of piperidine and piperazine compounds have shown to be potent skeletal muscle sodium channel blockers. This suggests potential applications in developing antimyotonic agents, highlighting the therapeutic potential of such structures (Catalano et al., 2008).

Molecular Interaction and Pharmacological Implications

Molecular Interaction Studies : Understanding the molecular interactions of such compounds with biological receptors is crucial for drug development. Research into the antagonist activities of piperidine-derivatives on cannabinoid receptors has contributed to the development of pharmacophore models for CB1 receptor ligands, providing a foundation for designing receptor-specific antagonists or inverse agonists (Shim et al., 2002).

Pharmacokinetic Characterization : The pharmacokinetic properties of related compounds have been investigated, with findings indicating that certain piperidine-derivatives exhibit lead-like properties, suitable for oral administration. This research is critical for developing compounds with optimal absorption, distribution, metabolism, and excretion (ADME) profiles for therapeutic use (Wang et al., 2011).

Eigenschaften

IUPAC Name

1-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O3/c1-24-17-15(18(29)25(2)20(24)30)27(11-13-5-3-4-6-14(13)21)19(23-17)26-9-7-12(8-10-26)16(22)28/h3-6,12H,7-11H2,1-2H3,(H2,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIYTGAQMAUVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)C(=O)N)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.